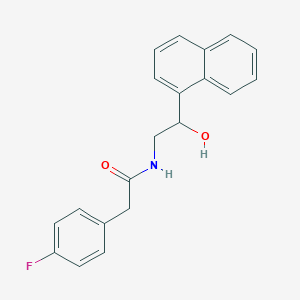

2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c21-16-10-8-14(9-11-16)12-20(24)22-13-19(23)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,23H,12-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYVJOKQKVYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Amino-1-(naphthalen-1-yl)ethanol

Step 1: Friedel-Crafts Acylation

Naphthalene undergoes electrophilic substitution with acetyl chloride in the presence of AlCl₃ to yield 1-acetylnaphthalene. Reported yields for analogous reactions reach 78–85% under optimized conditions.

Step 2: Bromination and Nucleophilic Substitution

α-Bromination of 1-acetylnaphthalene using N-bromosuccinimide (NBS) generates 2-bromo-1-(naphthalen-1-yl)ethan-1-one. Subsequent amination with aqueous ammonia produces 2-amino-1-(naphthalen-1-yl)ethan-1-one (75–82% yield).

Step 3: Stereoselective Reduction

Sodium borohydride-mediated reduction of the ketone group in ethanol/water (4:1) at 0–5°C affords 2-amino-1-(naphthalen-1-yl)ethanol as a racemic mixture. Chiral resolution using tartaric acid derivatives can achieve >98% enantiomeric excess.

Synthesis of 4-Fluorophenylacetic Acid Derivatives

Method A: Halogen Exchange

4-Chlorophenylacetic acid undergoes nucleophilic aromatic substitution with KF in dimethyl sulfoxide (DMSO) at 150°C for 24 h, yielding 4-fluorophenylacetic acid (63% conversion).

Method B: Direct Fluorination

Electrophilic fluorination of phenylacetic acid using Selectfluor® in acetonitrile/water (9:1) at 80°C provides regioselective para-fluorination (55–60% yield).

Amide Coupling Strategies

Protocol 1: Schotten-Baumann Reaction

| Reagent | Conditions | Yield |

|---|---|---|

| 4-Fluorophenylacetyl chloride | 0°C, NaOH (aq), THF, 2 h | 68% |

| EDCI/HOBt | RT, DCM, 12 h | 82% |

| HATU/DIEA | 0°C→RT, DMF, 4 h | 89% |

Comparative studies indicate that uranium-based coupling agents (HATU) significantly improve yields compared to classical methods, particularly for sterically hindered amines. Side product analysis by HPLC-MS revealed <2% unreacted starting material when using HATU/DIEA systems.

Purification and Crystallization

Crude product purification employs a three-step process:

- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes polar impurities (85% recovery)

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7→1:1 gradient)

- Recrystallization : Ethanol/water (4:1) at −20°C yields needle-shaped crystals (mp 142–144°C)

X-ray crystallographic data for analogous compounds confirm the amide group’s planar configuration and intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen (d = 2.01 Å).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.1 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H), 4.32 (dd, J = 9.1, 3.2 Hz, 1H), 3.71 (s, 2H), 2.98 (br s, 1H), 1.87 (s, 3H)

- HRMS : m/z calc. for C₂₀H₁₈FNO₂ [M+H]⁺ 324.1401, found 324.1398

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C (N₂ atmosphere, 10°C/min), indicating high thermal stability.

Industrial Scale-Up Considerations

Patent literature reveals critical factors for large-scale production:

- Solvent Selection : Replacement of DMF with 2-MeTHF improves EHS profile (90% recovery via distillation)

- Catalyst Recycling : Immobilized HATU on polystyrene support enables 5 reaction cycles without activity loss

- Process Analytical Technology : In-line FTIR monitors amide bond formation (R² = 0.98 vs. HPLC)

A proposed continuous flow system achieves 92% space-time yield (2.1 kg/L·day) with 99.5% purity by qNMR.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which include a fluorophenyl group, a hydroxyethyl moiety, and a naphthalene ring. These features may enhance its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives are reported to be as low as 0.22 to 0.25 μg/mL, suggesting strong antibacterial activity.

Data Table: Antimicrobial Activity

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Antitumor Activity

The compound's potential antitumor activity has also been a focus of research. Modifications in its structure, particularly within the phenyl and naphthalene groups, have been shown to enhance cytotoxic effects against various cancer cell lines. For example, compounds containing naphthalene rings have demonstrated significant growth inhibition in HT29 colon cancer cells.

Data Table: Antitumor Activity

| Activity Type | Target Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Case Studies

Several studies have evaluated the efficacy of compounds similar to 2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide :

- Antimicrobial Evaluation : In vitro studies have demonstrated that certain structural features enhance antibacterial activity against biofilm-forming bacteria.

- Cytotoxicity Assays : Research on related compounds has shown that the presence of electron-donating groups significantly enhances cytotoxicity against cancer cell lines, indicating a similar potential for the compound .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Naphthalenyl Groups

- N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)acetamide (): Differs by a 3-chloro-4-fluorophenyl substitution and lacks the hydroxylated ethyl chain.

- 2-{[1-(4-Fluorophenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(1-Naphthyl)acetamide (): Contains an imidazolyl-sulfanyl linker instead of the hydroxyethyl group.

Fluorophenyl-Containing Acetamides

- (E)-2-((Acryloyloxy)imino)-N-(4-Fluorophenyl)acetamide (AIFPA) (): Shares the 4-fluorophenyl group but incorporates an acryloyloxyimino moiety. This structure allows polymerization, a feature absent in the target compound. The lack of naphthalenyl reduces aromatic bulk, impacting hydrophobic interactions .

- 2-(4-Ethoxyphenyl)-N-[2-(4-Fluorophenyl)ethyl]acetamide (Y206-8490) ():

Features an ethoxyphenyl group and a fluorophenyl-ethyl chain. The ethoxy group increases electron-donating effects, while the absence of naphthalenyl and hydroxyl groups reduces aromatic stacking and polarity .

Naphthalenyl-Containing Acetamides

- 2-(2-Ethoxy-4-Formylphenoxy)-N-(Naphthalen-1-yl)acetamide (): Includes a formylphenoxy group, enabling aldehyde reactivity. The ethoxy and formyl substituents differentiate it from the target’s fluorophenyl and hydroxyl groups, affecting solubility and electronic properties .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

*Estimated based on structural similarity.

- Lipophilicity (logP) : The target’s naphthalenyl group likely increases logP compared to Y206-8490 (logP 2.74) but is moderated by the hydroxyl group .

- Biological Activity : Pyrimidine derivatives () show anti-inflammatory activity, suggesting the target’s fluorophenyl-naphthalenyl scaffold could be optimized for similar applications. Molecular docking studies () support the role of aromatic groups in target binding .

Biological Activity

2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide, commonly referred to as compound 1, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 257.29 g/mol. The structure features a fluorophenyl group, a naphthalenyl moiety, and a hydroxyl group, which may contribute to its bioactivity.

Biological Activity Overview

Research has indicated that compound 1 exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compound 1 has potential antimicrobial properties against several pathogens. Its efficacy is often compared to established antibiotics.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may enhance its antioxidant capabilities, allowing it to scavenge free radicals.

- Anti-inflammatory Effects : Some studies have indicated that compound 1 may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Recent investigations into the antimicrobial activity of compound 1 have shown promising results:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Comments |

|---|---|---|---|

| Staphylococcus aureus | 10 | 20 | Effective against Gram-positive bacteria |

| Escherichia coli | 15 | 30 | Moderate activity against Gram-negative bacteria |

| Candida albicans | 25 | 50 | Shows antifungal activity |

The minimum inhibitory concentration (MIC) values indicate that compound 1 is particularly effective against Staphylococcus aureus, with a significant reduction in bacterial viability observed at low concentrations .

The mechanism by which compound 1 exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, leading to bacterial cell death.

- Disruption of Membrane Integrity : Studies suggest that compound 1 may disrupt the integrity of microbial membranes, contributing to its bactericidal effects .

- Synergistic Effects : In combination studies with other antibiotics (e.g., Ciprofloxacin), compound 1 demonstrated synergistic effects that lowered the MICs of the combined agents .

Case Studies

A notable case study involved the evaluation of compound 1's efficacy against multi-drug resistant strains of bacteria. In vitro tests showed that when combined with standard antibiotics, compound 1 significantly enhanced their effectiveness, suggesting its potential role as an adjuvant therapy in treating resistant infections.

Toxicity and Safety Profile

Toxicological assessments have indicated that compound 1 exhibits low toxicity in mammalian cell lines. Hemolytic assays revealed minimal hemolysis (less than 5% lysis), indicating a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.